molecular formula C9H12N2O2 B1609203 2-(3-Methoxyphenoxy)ethanimidamide CAS No. 806634-36-6

2-(3-Methoxyphenoxy)ethanimidamide

Cat. No. B1609203
CAS RN: 806634-36-6
M. Wt: 180.2 g/mol
InChI Key: XGMBNYJZJKRHOQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)ethanimidamide , also known by its chemical formula C9H12N2O2 , is a synthetic compound. It falls within the class of ethanimidamides and contains a 3-methoxyphenoxy group. The compound is typically encountered in its hydrochloride form, denoted as 2-(3-methoxyphenoxy)ethanimidamide hydrochloride .


Synthesis Analysis

The synthetic route for 2-(3-Methoxyphenoxy)ethanimidamide involves the condensation of an appropriate amine with 3-methoxyphenol (also known as guaiacol ). The resulting intermediate is then reacted with cyanogen bromide to yield the desired product. Detailed synthetic procedures and optimization studies are documented in the literature .


Molecular Structure Analysis

The molecular formula of 2-(3-Methoxyphenoxy)ethanimidamide is C9H12N2O2 . Its chemical structure consists of an ethanimidamide core with a 3-methoxyphenoxy substituent. The hydrochloride salt forms a stable crystalline solid. Refer to the ChemSpider entry for a visual representation of the molecular structure .


Physical And Chemical Properties Analysis

  • Safety Information : Refer to the provided MSDS .

properties

IUPAC Name

2-(3-methoxyphenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMBNYJZJKRHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424419
Record name 2-(3-methoxyphenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

806634-36-6
Record name 2-(3-methoxyphenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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